2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid
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Overview
Description
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid is a chemical compound with the molecular formula C8H14N2O2S2 and a molecular weight of 234.34 g/mol . It is characterized by the presence of a piperazine ring substituted with a methyl group and a carbonothioylthio group attached to an acetic acid moiety .
Preparation Methods
The synthesis of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid typically involves the reaction of 4-methylpiperazine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonothioylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The carbonothioylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with specific binding sites, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid can be compared with similar compounds such as:
2-((4-Methylpiperazine-1-carbonothioyl)thio)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-((4-Methylpiperazine-1-carbonothioyl)thio)butyric acid: Contains a butyric acid moiety.
2-((4-Methylpiperazine-1-carbonothioyl)thio)valeric acid: Features a valeric acid moiety. These compounds share the piperazine and carbonothioylthio groups but differ in the length and structure of the carboxylic acid chain, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
2-(4-methylpiperazine-1-carbothioyl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-9-2-4-10(5-3-9)8(13)14-6-7(11)12/h2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQJANRYSFHQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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